molecular formula C20H38N8S2 B089074 Bitipazone CAS No. 13456-08-1

Bitipazone

Cat. No. B089074
CAS RN: 13456-08-1
M. Wt: 454.7 g/mol
InChI Key: RFZXOOKXYRDPOR-GJHDBBOXSA-N
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Description

Bitipazone is a chemical compound that belongs to the class of thiazolidinedione (TZD) drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Bitipazone has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-diabetic effects in preclinical studies.

Scientific Research Applications

  • Contact Sensitization :

    • BIT, used as a biocide in products like water-based paints, has shown increasing sensitization rates in Europe, with a peak sensitization frequency of 6.5% in 2020. Painters and metalworkers, but not cleaners, have a significantly increased risk of BIT sensitization. This suggests a need for further research on the clinical relevance of BIT sensitization and its increasing frequency (Geier et al., 2023).
  • Pharmacokinetic Study in Rats :

    • A study developed a method for quantifying BIT in rat plasma, urine, or tissue homogenates, providing insights into BIT exposure and toxicity. This is important for future risk assessment studies in humans (Jo et al., 2023).
  • Ozonation for BIT Removal :

    • BIT degradation in water is significantly achieved through ozonation. This study proposes a pathway for BIT degradation and demonstrates that ozonation can effectively decrease BIT's toxic effects, particularly in wastewater treatment contexts (Li et al., 2016).
  • Environmental Fate in Agricultural Soils :

    • BIT's dissipation, transformation, and sorption in soils were studied. The degradation is primarily biological, assisted by abiotic processes, with BIT showing strong sorption and low persistence in soils. This indicates a low potential risk for groundwater contamination (Song et al., 2021).
  • Photodegradation by UV-C Irradiation :

    • BIT's photodegradation under UV-C irradiation is efficient, with a process well described by pseudo first-order kinetics. This study offers valuable insights for the degradation of BIT in wastewater treatment (Wang et al., 2017).
  • Skin Sensitization Risk Assessment :

    • BIT, as compared to other isothiazolinone biocides, is identified as a weaker skin sensitizer. This research is important for understanding the risk assessment of BIT in various product types (Basketter et al., 1999).
  • In Vitro Skin Absorption Study :

    • BIT's dermal permeation profiles were examined, particularly in the presence of cosmetics, indicating that BIT rapidly permeates the skin with reduced stratum corneum and skin deposit when in the presence of cosmetics (Huh et al., 2022).
  • Allergic Contact Dermatitis :

    • BIT has been recognized as a contact allergen and can cause airborne and systemic contact dermatitis, particularly in occupational contexts such as printing ink and soap industries (Meysman & Goossens, 2017).

properties

IUPAC Name

1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZXOOKXYRDPOR-GJHDBBOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301043054
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bitipazone

CAS RN

13456-08-1
Record name Bitipazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301043054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITIPAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JF Ryley, MJ Betts - Advances in Pharmacology, 1973 - Elsevier
Publisher Summary This chapter discusses the chemotherapy of chicken coccidiosis. Coccidiosis of the chicken can be caused by any one of nine species of parasite, either alone or in …
Number of citations: 156 www.sciencedirect.com
HG Díaz, I Bastida, N Castañedo, O Nasco… - Bulletin of mathematical …, 2004 - Springer
We have developed a classification function that is capable of discriminating between anticoccidial and nonanticoccidial compounds with different structural patterns. For this purpose, …
Number of citations: 59 link.springer.com
H González-Díaz, E Olazábal, L Santana… - Bioorganic & Medicinal …, 2007 - Elsevier
In this work we report a QSAR model that discriminates between chemically heterogeneous classes of anticoccidial and non-anticoccidial compounds. For this purpose we used the …
Number of citations: 41 www.sciencedirect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
D Warburton - Reports on the progress of applied chemistry during …, 1975 - Academic Press
Number of citations: 0

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